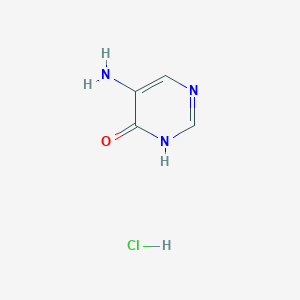

5-Aminopyrimidin-4-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHQWEPCQNAAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Aminopyrimidin 4 Ol Hydrochloride and Its Analogs

Strategic Approaches to the Pyrimidin-4-ol Core Synthesis

Rational Design of Precursors for 5-Aminopyrimidin-4-ol Hydrochloride Formation

The synthesis of 5-Aminopyrimidin-4-ol typically commences with acyclic precursors that contain the requisite functionalities for ring formation. A rational approach involves the use of a three-carbon (C-C-C) fragment and a nitrogen-containing component that provides the N-C-N backbone of the pyrimidine (B1678525) ring.

One of the most common strategies involves the condensation of a substituted malonate derivative with a suitable amidine. For the synthesis of 5-Aminopyrimidin-4-ol, aminomalononitrile (B1212270) or its derivatives serve as ideal three-carbon synthons. The amino group at the 2-position of the malonate precursor directly translates to the 5-amino group in the final pyrimidine product. The choice of the amidine is also critical; formamidine (B1211174) is typically employed to provide the C2 carbon of the pyrimidine ring. The hydrochloride salt of formamidine can be used directly in the reaction.

An alternative precursor design involves the use of cyanoacetic acid derivatives. For instance, ethyl cyanoacetate (B8463686) can be nitrosated at the α-carbon, followed by reduction to afford ethyl aminocyanoacetate. This intermediate can then be reacted with formamidine to construct the pyrimidine ring.

The following table summarizes key precursors and their roles in the synthesis of the 5-Aminopyrimidin-4-ol core:

| Precursor | Role in Synthesis | Resulting Functionality |

| Aminomalononitrile | Three-carbon backbone | Provides C4, C5, and C6 of the pyrimidine ring and the 5-amino group |

| Formamidine hydrochloride | N-C-N fragment | Provides N1, C2, and N3 of the pyrimidine ring |

| Ethyl aminocyanoacetate | Three-carbon backbone with a protected carboxyl group | Can lead to a 4-hydroxypyrimidine-5-carbonitrile (B114317) intermediate |

| Diethyl malonate | Three-carbon backbone | Requires subsequent introduction of the 5-amino group |

Optimized Cyclization Reactions for Pyrimidine Ring Construction

The cyclization of the chosen precursors to form the pyrimidine ring is a critical step that often requires careful optimization of reaction conditions. The reaction of an aminomalonate derivative with formamidine typically proceeds in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The base facilitates the deprotonation of the malonate derivative, initiating the condensation with formamidine.

The reaction temperature and time are crucial parameters to control. The reaction is often initiated at a lower temperature and then heated to reflux to drive the cyclization to completion. The workup procedure is also important to isolate the product in good yield and purity. Acidification of the reaction mixture with hydrochloric acid not only neutralizes the base but also leads to the precipitation of the desired 5-Aminopyrimidin-4-ol as its hydrochloride salt.

Recent advancements in cyclization methodologies include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Furthermore, solid-phase synthesis techniques, where one of the precursors is attached to a solid support, can facilitate purification and automation of the process.

The table below outlines typical conditions for the cyclization reaction:

| Parameter | Condition | Rationale |

| Solvent | Ethanol, Methanol (B129727) | Good solubility for precursors and reagents |

| Base | Sodium ethoxide, Sodium methoxide | Promotes the condensation reaction |

| Temperature | 0 °C to reflux | Controlled reaction initiation and completion |

| Reaction Time | 2-24 hours | Dependent on the reactivity of the substrates |

| Workup | Acidification with HCl | Isolation of the product as the hydrochloride salt |

Selective Functionalization of the Pyrimidine Nucleus

While the direct synthesis of this compound is a primary goal, selective functionalization of a pre-existing pyrimidine ring is also a viable strategy. This approach is particularly useful for introducing substituents at specific positions of the pyrimidine core that are not readily accessible through direct cyclization.

For instance, a 4-chloro-5-nitropyrimidine (B138667) could be a versatile intermediate. The nitro group can be reduced to an amino group, and the chloro group can be hydrolyzed to a hydroxyl group to yield the desired product. The order of these transformations is crucial to avoid undesired side reactions.

Halogenated pyrimidines, such as 2,4-dichloro-5-aminopyrimidine, can also serve as precursors. Selective hydrolysis of the C4-chloro group can be achieved under controlled conditions, followed by the removal of the C2-chloro group by catalytic hydrogenation.

Innovative Derivatization Techniques Employing this compound

The presence of both an amino and a hydroxyl group on the pyrimidine ring of this compound makes it an excellent scaffold for further derivatization, allowing for the synthesis of a wide range of analogs with potentially interesting biological properties.

Amidation Reactions and Linker Chemistry Utilizing the Amino Group

The 5-amino group of 5-Aminopyrimidin-4-ol is a nucleophilic center that can readily undergo acylation reactions to form amides. This transformation is a cornerstone of medicinal chemistry, as it allows for the introduction of various side chains and linkers.

Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with activators like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple carboxylic acids to the 5-amino group. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Alternatively, the amino group can be acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the generated acid.

The following table presents common conditions for the amidation of 5-Aminopyrimidin-4-ol:

| Reagent | Conditions | Purpose |

| Carboxylic acid, EDC, HOBt | DMF, Room temperature | Peptide coupling for amide bond formation |

| Acid chloride, Triethylamine | DCM, 0 °C to Room temperature | Acylation with an acid chloride |

| Acid anhydride (B1165640), Pyridine (B92270) | Room temperature to 50 °C | Acylation with an acid anhydride |

Ether and Ester Formation via the Hydroxyl Moiety

The 4-hydroxyl group of 5-Aminopyrimidin-4-ol exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for structural diversification.

O-alkylation to form ethers is typically achieved under basic conditions. The hydroxyl group is first deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding alkoxide. The alkoxide then reacts with an alkyl halide or a similar electrophile in a Williamson ether synthesis.

Esterification of the 4-hydroxyl group can be accomplished using methods similar to those for N-acylation, such as reaction with an acid chloride or anhydride in the presence of a base. However, selective acylation of the hydroxyl group in the presence of the amino group can be challenging and may require the use of protecting groups for the amino function.

A patent for novel amino pyrimidine derivatives describes the reaction of a similar compound, 4-amino-6-chloropyrimidin-5-ol (B1282119), with an alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate (Mitsunobu reaction), suggesting another potential route for O-alkylation.

The table below summarizes typical conditions for the derivatization of

Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation (e.g., Buchwald-Hartwig Coupling)

The direct use of 5-Aminopyrimidin-4-ol in cross-coupling reactions is challenging due to the electronic nature of the ring and the poor leaving group ability of the hydroxyl group. To serve as a viable substrate for modern cross-coupling reactions, the pyrimidine ring must first be functionalized with a suitable leaving group, such as a halide (e.g., Cl, Br) or a sulfonate (e.g., triflate). The hydroxyl group at the C4 position can be converted into a chloro group using reagents like phosphorus oxychloride (POCl₃), creating a reactive "handle" for palladium-catalyzed reactions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds between aryl/heteroaryl halides and amines. nih.govnih.govmdpi.comresearchgate.net This reaction is instrumental in synthesizing N-substituted aminopyrimidines. Once a chloro-substituted aminopyrimidine derivative is prepared, it can be coupled with a wide range of primary and secondary amines. The general mechanism involves the oxidative addition of the Pd(0) catalyst to the heteroaryl chloride, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. nih.govacs.org The choice of ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often employed to enhance catalyst activity and stability. acs.org While direct examples using 5-amino-4-chloropyrimidine (B1282369) are specific to particular research goals, the methodology is broadly applicable. For instance, microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives has been reported, reacting 2-amino-4-chloropyrimidine (B19991) with various amines in propanol (B110389) with triethylamine as a base, achieving completion in 15-30 minutes at 120–140 °C. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com This methodology allows for the introduction of aryl, heteroaryl, or alkyl substituents onto the pyrimidine core. For example, 4-amino-6-arylpyrimidines have been synthesized from solid-supported chloropyrimidines and arylboronic acids using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system. clockss.org Similarly, the synthesis of various 4-amino-6-aryl-1-methylpyrimidin-2-one analogs has been achieved via Suzuki coupling of a 6-chloropyrimidine precursor with arylboronic acids, using Pd(PPh₃)₄ as the catalyst. mdpi.com A study on 2,4-dichloropyrimidines demonstrated efficient and regioselective Suzuki coupling at the more reactive C4 position using microwave irradiation, which significantly accelerates the reaction. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions on related chloropyrimidine scaffolds.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Ref |

| Buchwald-Hartwig | 2-Amino-4-chloropyrimidine | Substituted Amines | None specified | Triethylamine | Propanol | 120–140 °C, Microwave, 15–30 min | N/A | nih.gov |

| Suzuki-Miyaura | Solid-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 °C, overnight | Moderate | clockss.org |

| Suzuki-Miyaura | 6-Chloro-pyrimidine derivative | Arylboronic acids | Pd(PPh₃)₄ | N/A | N/A | N/A | N/A | mdpi.com |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 °C, Microwave, 10 min | 98% | wikipedia.org |

Heterocyclic Annulation and Fusion Strategies with this compound

5-Aminopyrimidin-4-ol is a valuable precursor for constructing fused heterocyclic systems, which are core structures in many biologically active molecules, including purines and their analogs. The vicinal amino and hydroxyl groups provide the necessary functionality for annulation reactions, where a new ring is built onto the existing pyrimidine scaffold.

A classic example is the Traube purine (B94841) synthesis , which involves the cyclization of a 4,5-diaminopyrimidine (B145471). chemistry-online.com To utilize 5-aminopyrimidin-4-ol in this synthesis, it must first be converted into a 4,5-diamino derivative. This can be achieved by nitrosation at the C5 position, followed by chemical reduction of the nitroso group to a second amino group. The resulting 4,5-diaminopyrimidine can then be cyclized with reagents like formic acid, formamide, or triethyl orthoformate to close the imidazole (B134444) ring and form the purine core. chemistry-online.commdpi.com This strategy is fundamental to the synthesis of purine bases like guanine (B1146940) and adenine (B156593). wikipedia.orgutah.eduresearchgate.netnih.gov

Another important class of fused pyrimidines are the thienopyrimidines , which have applications in medicinal chemistry. nih.govrsc.org The synthesis of thieno[2,3-d]pyrimidines can start from a 5-amino-4-chloropyrimidine (derived from 5-aminopyrimidin-4-ol). This intermediate can react with a sulfur-containing reagent, such as ethyl thioglycolate, followed by intramolecular cyclization to form the fused thiophene (B33073) ring.

The table below outlines common starting materials derived from 5-aminopyrimidin-4-ol and the resulting fused heterocyclic systems.

| Precursor (Derived from 5-Aminopyrimidin-4-ol) | Annulation Reagent(s) | Fused Heterocyclic System | Ref |

| 4,5-Diaminopyrimidine | Formic Acid / Formamide | Purine | chemistry-online.com |

| 5-Amino-4-chloropyrimidine | Ethyl Thioglycolate | Thieno[2,3-d]pyrimidine | rsc.org |

| 2-Chloro-4-mercapto-5-aminopyrimidine | Acetic Anhydride | Thiazolo[5,4-d]pyrimidine | acs.org |

| 5-Amino-2-hydrazino-thieno[2,3-d]pyrimidine | Triethyl Orthoformate | Thieno[2′,3′:4,5]pyrimido[2,1-c] nih.govrsc.orgresearchgate.nettriazole | rsc.org |

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers

A critical point regarding the stereochemistry of this compound is that the molecule itself is achiral . It possesses a plane of symmetry and lacks any stereocenters. Therefore, it does not exist as enantiomers and cannot be subjected to chiral resolution. The outline heading is addressed by clarifying this fact and instead discussing the synthesis of chiral derivatives starting from this achiral precursor.

Chirality can be introduced into molecules derived from 5-aminopyrimidin-4-ol through various asymmetric synthesis strategies. These methods typically involve reacting the pyrimidine scaffold with chiral reagents or using chiral catalysts to control the stereochemical outcome of a reaction at a prochiral center.

Asymmetric Synthesis of Chiral Derivatives: One powerful approach is the transition-metal-catalyzed asymmetric allylation. A rhodium-catalyzed reaction between pyrimidines and racemic allylic carbonates has been used to synthesize chiral acyclic nucleoside analogs with high enantioselectivity (up to 99% ee). acs.orgnih.govdocumentsdelivered.com This method installs a chiral side chain at one of the nitrogen atoms of the pyrimidine ring. Another strategy involves the asymmetric cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides, which yields chiral pyrimidine-substituted cyclopropanes with excellent yields and enantiomeric excess. rsc.org These chiral cyclopropanes can then serve as building blocks for more complex chiral nucleoside analogues. rsc.org Furthermore, chiral carbocyclic pyrimidine nucleosides can be constructed via asymmetric Michael-initiated cyclopropanation, demonstrating how chirality can be built into a ring fused to the pyrimidine precursor. researchgate.net

Chiral Resolution of Racemic Derivatives: Should a synthesis result in a racemic mixture of a chiral 5-aminopyrimidin-4-ol derivative, established chiral resolution techniques can be employed for separation. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method. chromatographyonline.com Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and can separate a broad range of racemic compounds under various elution modes (normal phase, reversed phase, or polar organic). nih.govmdpi.com The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. chromatographyonline.com Another classical method is the formation of diastereomeric salts by reacting the racemic mixture (e.g., a derivative with an acidic or basic functional group) with a pure chiral resolving agent, such as tartaric acid or a chiral amine. nih.gov The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajgreenchem.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to create more sustainable and efficient manufacturing routes. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes where three or more reactants combine in a single pot to form a product that contains the majority of the atoms from the starting materials. beilstein-journals.orgnih.gov This approach minimizes waste and simplifies procedures. The Biginelli and Hantzsch reactions are classic examples used for pyrimidine synthesis. rsc.org Modern MCRs for pyrimidine synthesis can be performed under green conditions, such as using water as a solvent and microwave irradiation for activation. clockss.orgresearchgate.net

Use of Greener Solvents and Catalysts: Traditional organic synthesis often relies on volatile and toxic solvents. A key green principle is the replacement of these with environmentally benign alternatives like water or bio-based solvents. mdpi.com Water, when heated under microwave irradiation, can act as a pseudo-organic solvent, accelerating many reactions. clockss.org Furthermore, the development of heterogeneous and reusable catalysts, such as nano-catalysts or biodegradable promoters like chitosan, aligns with green chemistry goals by simplifying product purification and reducing catalyst waste. nih.govrsc.org

Energy Efficiency and Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) is a prominent green technology that can dramatically reduce reaction times from hours to minutes. ajgreenchem.combeilstein-journals.org This is due to efficient and direct heating of the reactants, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov Solvent-free reactions, sometimes conducted using a vibratory ball mill (mechanochemistry), represent another energy-efficient and waste-reducing strategy, as demonstrated in the Suzuki and Buchwald-Hartwig couplings of complex organic molecules. nih.gov

Atom Economy and Waste Reduction: Sustainable synthetic routes focus on maximizing atom economy by designing transformations where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic processes are inherently superior to stoichiometric ones in this regard. mdpi.com For example, a catalytic protocol for the methoxymethylation of amides using methanol as both the reagent and solvent releases only dihydrogen as a byproduct, showcasing a highly efficient and green transformation. rsc.org Applying these principles to the synthesis of 5-aminopyrimidin-4-ol and its derivatives can lead to more economical and environmentally responsible chemical production. youtube.com

Chemical Reactivity and Transformation Mechanisms of 5 Aminopyrimidin 4 Ol Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Scaffold

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic attack but susceptible to nucleophilic substitution. However, the activating effects of the amino and hydroxyl groups in 5-aminopyrimidin-4-ol significantly modify this intrinsic reactivity.

The electron-donating nature of the -NH₂ and -OH groups increases the electron density of the pyrimidine ring, making electrophilic substitution more feasible than in unsubstituted pyrimidine. The positions ortho and para to these activating groups are the most likely sites for substitution.

Conversely, the pyrimidine ring's electron-deficient character facilitates nucleophilic substitution reactions, particularly at positions where a suitable leaving group is present. A paramount example of the reactivity of 5-aminopyrimidin-4-ol is its role as a precursor in the synthesis of purines. researchgate.net This transformation, known as the Traube purine (B94841) synthesis, involves the reaction of a 4,5-diaminopyrimidine (B145471) with a source for the final carbon atom of the fused imidazole (B134444) ring. While the subject compound is a 5-amino-4-hydroxypyrimidine, its derivatives, particularly 4,5-diaminopyrimidines, are central to this reaction. The process begins with the nucleophilic attack of the amino group, followed by a cyclization step. researchgate.netutah.edu

The general scheme for such reactions can be influenced by various reagents and conditions, highlighting the synthetic versatility of the pyrimidine scaffold. researchgate.net

Oxidative and Reductive Transformations of 5-Aminopyrimidin-4-ol Hydrochloride

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group are susceptible to oxidation. Oxidation of nitrogen-containing heterocycles often leads to the formation of N-oxides. For instance, studies on related pyrimidine derivatives, such as 5-nitroso-2,4,6-triaminopyrimidine, have shown that oxidation with reagents like peroxytrifluoroacetic acid can yield not only the expected 5-nitro product but also N-oxides at the ring nitrogens. researchgate.net This suggests that 5-aminopyrimidin-4-ol could similarly be oxidized to form 5-aminopyrimidin-4-ol-1-N-oxide or other oxidized species under appropriate conditions. The formation of such N-oxides can significantly alter the electronic properties and subsequent reactivity of the molecule. researchgate.net

Information regarding the specific reductive transformations of this compound is less prevalent in the literature. However, the reduction of pyrimidine systems is a known chemical transformation. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) can, in some cases, reduce the double bonds in the heterocyclic ring, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. nih.gov The specific outcome would depend heavily on the reaction conditions and the influence of the substituents.

Table 1: Potential Redox Reactions of the Pyrimidine Core

| Reaction Type | Reagent Example | Potential Product |

| Oxidation | Peroxytrifluoroacetic acid (CF₃COOOH) | 5-Aminopyrimidin-4-ol-N-oxide |

| Reduction | Sodium Borohydride (NaBH₄) / H₂/Pd | Dihydro- or Tetrahydropyrimidine derivatives |

Tautomerism and Isomerization Pathways of Pyrimidin-4-ol Systems

Tautomerism is a critical feature of hydroxypyrimidines, profoundly influencing their structure and reactivity. For 5-aminopyrimidin-4-ol, two primary forms of tautomerism are relevant.

Lactam-Lactim Tautomerism: The most significant equilibrium is the lactam-lactim tautomerism involving the 4-hydroxyl group. The "ol" (lactim) form, 5-aminopyrimidin-4-ol, exists in equilibrium with its keto (lactam) tautomers. In solution, 4-hydroxypyrimidines are known to undergo tautomerization to pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms. researchgate.net The exact ratio of these tautomers is sensitive to the solvent, pH, and temperature. nih.gov Quantum mechanical studies on the parent 4-hydroxypyrimidine (B43898) have shown that the pyrimidin-4-one form is generally more stable. researchgate.net

Table 2: Major Tautomeric Forms of 5-Aminopyrimidin-4-ol

| Tautomer Class | Structure Name | Key Features |

| Lactim | 5-Aminopyrimidin-4-ol | Aromatic, hydroxyl group at C4 |

| Lactam | 5-Amino-1H-pyrimidin-4-one | Non-aromatic (di-hydro), carbonyl at C4, proton at N1 |

| Lactam | 5-Amino-3H-pyrimidin-4-one | Non-aromatic (di-hydro), carbonyl at C4, proton at N3 |

| Imino | 5-Iminopyrimidin-4-ol | Imino group at C5, hydroxyl at C4 |

Isomerization reactions of pyrimidine derivatives can occur under specific conditions, sometimes involving complex ring-opening and closing sequences. For example, some fused pyrimidine systems have been shown to isomerize to pyridine (B92270) derivatives via an ANRORC (Addition of the Nucleophile, Ring-Opening, and Ring-Closing) mechanism, a process that can be facilitated by a base like aqueous NaOH and studied using computational methods like DFT calculations. nih.govrsc.org

Mechanistic Investigations of Key Reactions Involving this compound

The most well-documented and mechanistically significant reaction involving aminopyrimidines is their conversion to purines. researchgate.netutah.edu The Traube purine synthesis provides a classic mechanistic pathway. When a 4,5-diaminopyrimidine is used, the mechanism proceeds as follows:

Condensation/N-Acylation: The more nucleophilic 5-amino group attacks a one-carbon electrophile, such as formic acid or an aldehyde. In the case of formic acid, this leads to the formation of a 5-formamido intermediate.

Intramolecular Cyclization: The newly formed amide (or related) sidechain is positioned to undergo an intramolecular electrophilic attack on the nitrogen at position 4 (in a 4-amino derivative) or a related cyclization involving the C4 substituent.

Dehydration/Aromatization: The resulting cyclized intermediate, a dihydropurine, eliminates a molecule of water to form the stable, aromatic imidazole ring, yielding the final purine structure. nih.gov

This sequence highlights the nucleophilic character of the 5-amino group and the ability of the pyrimidine scaffold to serve as a template for constructing fused heterocyclic systems. researchgate.net

Mechanistic investigations into isomerization reactions of related pyrimidine systems have utilized Density Functional Theory (DFT) calculations to map the energetic profiles of the transformation. nih.gov These studies reveal transition states involving the addition of a nucleophile (like a hydroxide (B78521) ion), the opening of the pyrimidine ring, and subsequent re-closing to form an isomer. nih.gov Such computational approaches provide invaluable insight into the feasibility and pathways of complex molecular rearrangements.

Applications in Medicinal Chemistry and Biological Sciences

Aminopyrimidine Derivatives as a Core Scaffold for Bioactive Molecules

The aminopyrimidine core is a privileged scaffold in drug discovery, serving as the foundational structure for a wide array of therapeutic agents. Its ability to engage in multiple non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, underpins its utility. The nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, while the amino group provides a hydrogen bond donor, facilitating strong and specific binding to target receptors and enzymes.

The versatility of the aminopyrimidine scaffold is further enhanced by the ease with which substituents can be introduced at various positions around the ring. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Researchers have successfully synthesized extensive libraries of aminopyrimidine derivatives, leading to the discovery of compounds with a broad spectrum of biological activities. nih.govsemanticscholar.org For instance, the 2-aminopyrimidine (B69317) moiety is a key component in several approved anticancer drugs, highlighting its importance in the development of targeted therapies. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Aminopyrimidine Derivatives

The systematic investigation of structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental to the optimization of lead compounds in drug discovery. For aminopyrimidine derivatives, these studies involve the synthesis of a series of analogs with specific structural modifications and the subsequent evaluation of their biological activity and physicochemical properties.

SAR studies on aminopyrimidine derivatives have revealed critical insights into the structural requirements for potent biological activity. For example, in the context of kinase inhibition, the substitution pattern on the pyrimidine ring and the nature of the groups attached to the amino function have been shown to be crucial for achieving high potency and selectivity. nih.gov The introduction of different functional groups can influence the molecule's conformation and its ability to fit into the binding pocket of the target protein.

Exploration of Biological Targets and Signaling Pathways Modulated by Aminopyrimidine Analogs

The diverse biological activities of aminopyrimidine derivatives stem from their ability to interact with a wide range of biological targets and modulate various signaling pathways. This has led to their exploration in numerous therapeutic areas, including inflammation, cancer, and infectious diseases.

Investigation of Chemokine Receptor (e.g., CXCR1 and CXCR2) Antagonism

Chemokine receptors, particularly CXCR1 and CXCR2, play a crucial role in the inflammatory response by mediating the recruitment of neutrophils to sites of inflammation. nih.gov Consequently, antagonists of these receptors are considered promising therapeutic agents for a variety of inflammatory diseases. Several studies have identified aminopyrimidine derivatives as potent CXCR1/CXCR2 antagonists. nih.govnih.gov For example, a pyrido[3,4-d]pyrimidine (B3350098) analogue was identified as a potent CXCR2 antagonist with an IC50 value of 0.11 µM. nih.gov Further SAR studies on this scaffold, however, indicated that most structural modifications led to a significant decrease or complete loss of antagonistic activity, with the exception of a 6-furanyl-pyrido[3,4-d]pyrimidine analogue which retained similar potency. nih.gov

Preclinical Assessment in Inflammatory Disease Models

The anti-inflammatory potential of aminopyrimidine derivatives has been evaluated in various preclinical models of inflammatory diseases. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines by targeting enzymes like cyclooxygenases (COX). nih.gov For instance, certain pyrimidine derivatives have demonstrated inhibitory effects on both COX-1 and COX-2 enzymes, which are key players in the inflammatory cascade. nih.gov The ability of these compounds to modulate the immune response underscores their potential as therapeutic candidates for chronic inflammatory conditions.

Potential in Immunomodulatory and Oncological Research

The immunomodulatory properties of aminopyrimidine derivatives extend beyond their anti-inflammatory effects. They have been shown to influence the activity of various immune cells and signaling pathways, making them attractive for investigation in immuno-oncology. mdpi.com In oncological research, aminopyrimidine scaffolds are a cornerstone in the development of kinase inhibitors. nih.gov Many of these inhibitors target specific kinases that are overactive in cancer cells, thereby blocking tumor growth and proliferation. The 4-aminopyrazolopyrimidine scaffold, for instance, has been extensively utilized in the design of inhibitors for targets like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). nih.gov

Enzyme Inhibition and Receptor Binding Studies

Aminopyrimidine derivatives have been investigated as inhibitors of a wide range of enzymes. nih.govresearchgate.net In addition to kinases, these compounds have shown inhibitory activity against enzymes such as β-glucuronidase, which is implicated in certain pathological conditions like colon cancer. semanticscholar.orgnih.gov A study on 2-aminopyrimidine derivatives identified a compound with an IC50 value of 2.8 µM against β-glucuronidase, significantly more potent than the standard inhibitor. nih.gov

Receptor binding studies have also been instrumental in elucidating the mechanism of action of aminopyrimidine derivatives. These studies provide quantitative data on the affinity of a compound for its target receptor, which is crucial for understanding its potency and selectivity. For example, binding assays have been used to characterize the interaction of aminopyrimidine-based antagonists with chemokine receptors like CXCR1 and CXCR2. nih.gov

Interactive Data Table: Bioactivity of Selected Aminopyrimidine Derivatives

| Compound Class | Target | Key Findings | Reference |

| Pyrido[3,4-d]pyrimidine | CXCR2 | Identified a potent antagonist with an IC50 of 0.11 µM. SAR studies showed that most modifications reduced activity. | nih.gov |

| 2-Aminopyrimidine | β-Glucuronidase | A derivative showed potent inhibition with an IC50 of 2.8 µM. | nih.gov |

| 4-Aminopyrazolopyrimidine | BTK, EGFR | Scaffold used to develop potent kinase inhibitors. | nih.gov |

| Thiazolo[4,5-d]pyrimidine | COX-2 | Derivatives showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2. | nih.gov |

Prodrug Development and Bioreversible Derivatives of 5-Aminopyrimidin-4-ol Hydrochloride

The development of prodrugs and bioreversible derivatives is a key strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a pharmacologically active molecule. While specific prodrugs of this compound are not extensively documented in publicly available research, its role as a precursor in the synthesis of more complex therapeutic agents is evident. The functional groups of 5-Aminopyrimidin-4-ol—an amino group and a hydroxyl group—offer reactive sites for chemical modification to create bioreversible linkages.

One common approach for amino-containing compounds is the formation of acyl amides. For instance, in the broader class of aminopyrimidine derivatives, such as 4-aminopyrazolo[3,4-d]pyrimidines, prodrugs have been developed by acylation of the amino group to form amides of alkanoic or aryl acids. nih.gov This strategy aims to improve properties like membrane permeability or to achieve targeted release of the active drug.

Patents reveal the use of 5-Aminopyrimidin-4-ol as a starting material in the synthesis of complex heterocyclic compounds with potential therapeutic applications, such as Janus Kinase (JAK) inhibitors. google.com In one instance, 5-Aminopyrimidin-4-ol is reacted with phenyl chlorothionocarbonate, a step that could lead to the formation of a bioreversible derivative. googleapis.com The concept of "bioreversible carriers" is mentioned in the context of drug design, suggesting that the ultimate complex molecules derived from 5-Aminopyrimidin-4-ol may be designed as prodrugs to optimize their clinical utility. googleapis.com

The principle of mutual prodrugs, where a compound is linked to another active agent, is also a relevant strategy. For example, the well-known pyrimidine-based anticancer drug, 5-fluorouracil, has been extensively developed into mutual prodrugs to enhance its efficacy and reduce toxicity. nih.govmdpi.com These strategies, while not directly applied to this compound in the available literature, represent potential avenues for its future development into more effective therapeutic agents.

Computational Drug Design and Virtual Screening Efforts for this compound Derivatives

Computational drug design and virtual screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. While specific computational studies focused solely on this compound are not prominent, a wealth of research demonstrates the successful application of these methods to the broader class of aminopyrimidine derivatives.

These computational approaches are often employed to understand the structure-activity relationships (SAR) of aminopyrimidine derivatives and to guide the design of more potent and selective inhibitors for various biological targets. Common techniques include molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies.

For example, in the pursuit of inhibitors for beta-amyloid cleaving enzyme-1 (BACE1), a key target in Alzheimer's disease, a series of novel aminopyrimidine and diaminopyrimidine derivatives were designed and optimized. This effort, which started from a lead compound identified through virtual screening, resulted in a 26-fold improvement in potency. nih.gov

Similarly, computational methods have been instrumental in identifying aminopyrimidine derivatives as potential antiviral agents. A consensus virtual screening approach, combining hologram quantitative structure-activity relationship (HQSAR) models and molecular docking, was used to screen millions of compounds to find potential protease inhibitors against several flaviviruses. ambeed.com

In another study, in silico docking simulations were performed on a series of 2-aminopyrimidine derivatives to evaluate their potential as β-glucuronidase inhibitors. These computational predictions of the binding modes helped to rationalize the observed inhibitory activities. mdpi.com The design of aminopyrimidine derivatives as potent epidermal growth factor receptor (EGFR) inhibitors has also been guided by their binding modes, leading to the development of reversible inhibitors with high selectivity. nih.gov

The table below summarizes selected research findings on aminopyrimidine derivatives where computational methods played a crucial role.

| Derivative Class | Target | Computational Method(s) | Key Finding | Reference |

| Aminopyrimidine and Diaminopyrimidine Derivatives | Beta-amyloid cleaving enzyme-1 (BACE1) | Virtual Screening, Molecular Docking | Optimized compound showed a 26-fold increase in potency compared to the initial hit. | nih.gov |

| Aminopyrimidine Derivatives | Flavivirus Protease (NS3pro) | HQSAR, Molecular Docking, Molecular Dynamics | Identification of five compounds with antiviral activity against ZIKV, YFV, DENV-2, and DENV-3. | ambeed.com |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | In Silico Docking | Predicted binding modes to explain the inhibitory activity of synthesized compounds. | mdpi.com |

| Aminopyrimidine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Structure-Based Drug Design | Development of a non-covalently bound reversible inhibitor with high selectivity for mutant EGFR. | nih.gov |

| 2-Amino-4,6-diarylpyrimidine Derivatives | Not specified (GPCRs, Kinases) | Lipinski's Rule of Five, Bioactivity Scoring | Synthesized compounds showed good predicted bioactivity as GPCR ligands and kinase inhibitors. | researchgate.net |

These examples underscore the power of computational chemistry in harnessing the therapeutic potential of the aminopyrimidine scaffold. While direct computational studies on this compound are yet to be widely published, the extensive application of these techniques to its derivatives highlights a clear path for future research and development.

Computational and Spectroscopic Characterization in Research on 5 Aminopyrimidin 4 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 5-Aminopyrimidin-4-ol. researchgate.net These computational methods allow researchers to model the molecule in the gas phase, providing insights into its intrinsic properties without the influence of a solvent or crystal lattice. mdpi.com

Geometry optimization calculations can determine the most stable conformation of the molecule. For pyrimidine (B1678525) derivatives, DFT methods like B3LYP with a basis set such as 6-311+G**(d,p) are commonly used to achieve optimized geometries. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical as it reveals the molecule's propensity for charge transfer, a key aspect of its reactivity. nih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Furthermore, quantum chemical calculations can predict various molecular properties that are essential for understanding its behavior. These include the electrostatic potential, which maps the charge distribution and helps identify regions involved in intermolecular interactions, and vibrational frequencies, which can be compared with experimental data from FTIR and Raman spectroscopy to validate the computational model. researchgate.netnih.gov

Table 1: Representative Quantum Chemical Calculation Parameters for Pyrimidine Derivatives

| Parameter | Typical Value/Observation | Significance |

| Methodology | Density Functional Theory (DFT) with functionals like B3LYP or wB97XD. mdpi.comnih.gov | Provides a balance of accuracy and computational cost for organic molecules. researchgate.net |

| Basis Set | 6-311+G**(d,p) or similar Pople-style basis sets. nih.gov | Ensures a flexible description of the electron distribution, including polarization and diffuse functions. |

| HOMO-LUMO Gap | Varies based on substituents, but the gap energy indicates chemical reactivity and stability. nih.gov | A smaller gap generally implies higher reactivity. |

| Electrostatic Potential | Negative potential regions are often located around nitrogen atoms and the hydroxyl group. | Predicts sites for hydrogen bonding and other electrostatic interactions. |

Molecular Dynamics Simulations and Ligand-Target Interaction Analysis

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of 5-Aminopyrimidin-4-ol hydrochloride and its derivatives when interacting with biological targets, such as proteins or nucleic acids. mdpi.com These simulations model the movement of atoms over time, providing a detailed view of how a ligand binds to its receptor and the stability of the resulting complex. nih.govnih.gov

The process begins with molecular docking, which predicts the preferred orientation of the ligand within the binding site of a macromolecule. nih.gov Following docking, MD simulations are run to refine the binding pose and assess the stability of the interactions. These simulations can reveal crucial details about the non-covalent interactions that stabilize the ligand-target complex, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govacs.org For instance, the amino group and the pyrimidine ring of similar compounds are often involved in forming key hydrogen bonds and π-π interactions with amino acid residues in a protein's active site. acs.org

Binding free energy calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the simulation trajectories to estimate the affinity of the ligand for its target. mdpi.comnih.gov These calculations break down the binding energy into its constituent parts, such as electrostatic and van der Waals contributions, offering a deeper understanding of the driving forces behind binding. nih.gov

Table 2: Key Analyses in Molecular Dynamics Simulations of Ligand-Target Complexes

| Analysis | Purpose | Key Insights |

| Root-Mean-Square Deviation (RMSD) | To assess the stability of the protein and ligand over the simulation time. mdpi.com | A stable RMSD suggests the system has reached equilibrium. |

| Hydrogen Bond Analysis | To identify and quantify the hydrogen bonds formed between the ligand and the target. acs.org | Reveals critical interactions for binding affinity and specificity. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | To estimate the strength of the ligand-target interaction. nih.gov | Provides a quantitative measure of binding affinity. |

| Principal Component Analysis (PCA) | To analyze the major conformational changes of the protein upon ligand binding. nih.gov | Describes the collective motions of the protein that are relevant to its function. |

Spectroscopic Analysis for Structural Elucidation of Novel this compound Derivatives

Spectroscopic techniques are indispensable for the experimental verification of the chemical structures predicted by computational models and for characterizing newly synthesized derivatives.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. core.ac.uk One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine ring and the amino group, while the ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the heterocyclic ring.

For more complex derivatives, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. nih.govresearchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of the proton network. omicsonline.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton, including the connection of substituents to the pyrimidine core. core.ac.ukomicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. researchgate.net

Solid-state NMR can be employed to study the compound in its crystalline form, providing information about polymorphism and the effects of crystal packing on the molecular structure.

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. pharmaron.com This capability is critical for confirming the identity of newly synthesized this compound derivatives.

In metabolic studies, HRMS is instrumental in identifying and elucidating the structures of metabolites. pharmaron.com When a derivative of 5-Aminopyrimidin-4-ol is introduced into a biological system, it may be modified by metabolic enzymes. nih.gov HRMS, often coupled with liquid chromatography (LC-HRMS), can detect these metabolites in complex biological matrices like plasma or urine. By comparing the accurate mass of a potential metabolite with that of the parent compound, researchers can infer the type of metabolic transformation that has occurred (e.g., oxidation, glucuronidation, or sulfation). The fragmentation pattern of the metabolite in the mass spectrometer (MS/MS data) provides further structural information, helping to pinpoint the exact site of modification on the molecule. pharmaron.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govacs.org Each functional group in a molecule has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific groups like hydroxyl (-OH), amino (-NH₂), and carbonyl (C=O) functions within 5-Aminopyrimidin-4-ol and its derivatives. researchgate.net

These methods are particularly useful for conformational analysis and studying intermolecular interactions like hydrogen bonding. acs.org For example, the frequency of the O-H stretching vibration is very sensitive to its environment. A broad band in the FTIR spectrum often indicates the involvement of the hydroxyl group in hydrogen bonding. researchgate.net Similarly, shifts in the vibrational frequencies of the pyrimidine ring modes can indicate changes in conformation or electronic structure upon substitution or interaction with other molecules. acs.org By comparing the experimental FTIR and Raman spectra with the vibrational frequencies calculated using quantum chemical methods (as mentioned in section 5.1), researchers can gain detailed insights into the molecule's conformation and validate their theoretical models. researchgate.netnih.gov

Table 3: Common Vibrational Modes for a 5-Aminopyrimidin-4-ol Moiety

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Method | Significance |

| O-H Stretch | 3200-3600 | FTIR, Raman | Indicates the presence of the hydroxyl group; broadening suggests hydrogen bonding. |

| N-H Stretch | 3300-3500 | FTIR, Raman | Characteristic of the primary amino group. |

| C=C and C=N Ring Stretches | 1400-1650 | FTIR, Raman | Corresponds to the vibrations of the pyrimidine ring. |

| C-N Stretch | 1250-1350 | FTIR | Relates to the bond between the amino group and the pyrimidine ring. |

| O-H Bend | 1300-1450 | FTIR | In-plane bending of the hydroxyl group. |

Future Perspectives and Emerging Research Avenues for 5 Aminopyrimidin 4 Ol Hydrochloride

Development of Next-Generation Synthetic Strategies for Pyrimidin-4-ol Scaffolds

The future of synthesizing pyrimidin-4-ol scaffolds is geared towards efficiency, sustainability, and complexity. Traditional methods are often giving way to "green chemistry" approaches that offer higher yields, reduced environmental impact, and greater financial viability by minimizing waste and reaction times. rasayanjournal.co.in

Emerging strategies focus on:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to produce complex products, which is highly efficient for building libraries of diverse compounds. rasayanjournal.co.inbohrium.com A notable development is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, a process that liberates only hydrogen and water as byproducts. bohrium.comnih.govacs.org

Direct C-H Functionalization: This powerful technique allows for the direct modification of the pyrimidine (B1678525) core's carbon-hydrogen bonds, eliminating the need for pre-functionalized starting materials. nih.govthieme-connect.comresearchgate.net This atom-efficient method is crucial for creating highly substituted and complex pyrimidine derivatives. nih.gov Both metal-catalyzed (e.g., using palladium) and metal-free C-H borylation approaches are being refined to offer regioselective synthesis of novel organoboron compounds, which are valuable synthetic intermediates. thieme-connect.comrsc.org

Advanced Catalysis: Novel catalysts are central to next-generation synthesis. This includes the use of PN5P-Ir-pincer complexes for sustainable MCRs and various metal catalysts for C-H activation. bohrium.comnih.govnih.gov The development of reusable and metal-free catalysts is also a key trend in green heterocyclic chemistry. powertechjournal.com

Energy-Efficient Methods: Techniques like microwave-assisted synthesis, ultrasonic synthesis, and photocatalysis are being increasingly employed. rasayanjournal.co.inbenthamdirect.com These methods can significantly enhance reaction rates, improve product yields, and lead to higher selectivity compared to conventional heating. benthamdirect.com

| Synthetic Strategy | Core Principle | Key Advantages | Example Catalyst/Condition |

| Multicomponent Reactions (MCRs) | Combining ≥3 reactants in one pot to form a complex product. rasayanjournal.co.in | High efficiency, diversity generation, reduced waste. bohrium.comnih.gov | Iridium (Ir)-pincer complexes. bohrium.comacs.org |

| Direct C-H Functionalization | Direct modification of C-H bonds on the pyrimidine ring. nih.gov | High atom economy, access to complex derivatives. nih.govthieme-connect.com | Palladium (Pd) catalysts, Metal-free borylation. thieme-connect.comrsc.org |

| Microwave/Ultrasound Synthesis | Using microwave or ultrasonic energy to drive reactions. rasayanjournal.co.inbenthamdirect.com | Faster reaction rates, higher yields, enhanced selectivity. rasayanjournal.co.inbenthamdirect.com | Solvent-free or green solvent conditions. rasayanjournal.co.in |

| Photocatalysis | Using light to initiate and drive chemical reactions. benthamdirect.com | Energy efficiency, novel reaction pathways. benthamdirect.com | Various photosensitizers. nih.gov |

Expanding the Therapeutic Landscape: Novel Biological Targets and Disease Areas

While pyrimidine derivatives are well-established in medicine, research continues to identify new biological targets and applications, particularly for neurodegenerative diseases and cancer. nih.govgsconlinepress.com

Neurodegenerative Diseases: The pyrimidine scaffold is a privileged structure for targeting diseases like Alzheimer's and Parkinson's. researchgate.net Derivatives are being developed as:

Gamma-Secretase Modulators: To reduce the formation of amyloid-β peptide (Aβ), a key factor in Alzheimer's disease. google.com

Kinase Inhibitors: Targeting kinases implicated in neurodegeneration, such as MAP-activated protein kinase 2 (MK2) and Janus kinases (JAKs). nih.govnih.govacs.org

Monoamine Oxidase B (MAO-B) Inhibitors: These are potential treatments for various neurological disorders. researchgate.net

Multi-Target-Directed Ligands: Compounds are being designed to interact with multiple pathological factors simultaneously, such as inhibiting cholinesterases and preventing metal-induced Aβ aggregation. researchgate.net

Oncology: The pyrimidine core is central to many anticancer drugs. nih.gov Future research is focused on overcoming drug resistance and targeting specific cancer-related proteins:

Next-Generation Kinase Inhibitors: Designing pyrimidine derivatives to inhibit specific kinases like Janus kinase 3 (JAK3) for autoimmune diseases and cancer, as well as mutant forms of EGFR (e.g., EGFRC797S) that confer resistance to existing therapies in non-small cell lung cancer. nih.govnih.gov

Dual-Target Inhibitors: Creating single molecules that can inhibit two different cancer-related targets, such as BRD4 and PLK1, which is a promising strategy to enhance efficacy and combat resistance. mdpi.com

Bone Anabolic Agents: Certain pyrimidine derivatives have been found to promote bone formation by activating the BMP2/SMAD1 signaling pathway, suggesting potential applications in treating bone defects or osteoporosis. nih.gov

| Disease Area | Novel Biological Target | Therapeutic Strategy |

| Alzheimer's Disease | Gamma-secretase, MK2, MAO-B, Cholinesterases. researchgate.netgoogle.comnih.gov | Modulation of Aβ production, inhibition of key kinases and enzymes. google.comnih.gov |

| Autoimmune Diseases | Janus Kinase 3 (JAK3). nih.gov | Selective inhibition of JAK3 to modulate immune cell function. nih.gov |

| Cancer (NSCLC) | EGFRC797S mutant kinase. nih.gov | Overcoming acquired resistance to third-generation EGFR inhibitors. nih.gov |

| Cancer (General) | BRD4 and PLK1 (dual-target). mdpi.com | Simultaneous inhibition of two key proteins in cancer progression. mdpi.com |

| Osteoporosis/Bone Defects | BMP2/SMAD1 signaling pathway. nih.gov | Promoting osteogenesis and bone formation. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of pyrimidine-based compounds. powertechjournal.com These computational tools can analyze vast datasets to predict the properties and activities of new molecules, significantly accelerating the research process.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that predict the biological activity of novel pyrimidine derivatives based on their chemical structure. nih.gov These models can guide the design of more potent compounds. For instance, a QSAR model for 2,4,5-trisubstituted pyrimidines accurately predicted the anticancer activity of newly synthesized compounds. nih.gov

Predictive Modeling: AI can forecast various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity), drug-likeness, and potential biological targets. nih.govacs.org Recently, a multimodal deep learning framework called MMPK was developed to predict human pharmacokinetic parameters from molecular structures. acs.org

Reaction Design and Optimization: AI can assist in designing more efficient and sustainable synthetic routes, a key aspect of green heterocyclic chemistry. powertechjournal.com

Sustainable Chemical Synthesis and Industrial Applications

The principles of green chemistry are becoming integral to the synthesis of pyrimidines on both laboratory and industrial scales. rasayanjournal.co.inbenthamdirect.com The focus is on creating processes that are environmentally benign and economically viable. powertechjournal.com

Green Solvents and Catalysts: Research emphasizes the use of safer solvents, such as ionic liquids, or even solvent-free conditions. rasayanjournal.co.in The development of reusable heterogeneous catalysts and biocatalysts is also a priority. powertechjournal.com

Biomass as Feedstock: A significant long-term goal is to use renewable resources, like indigestible biomass (lignocellulose), as the starting material for producing alcohols, which can then be used in sustainable pyrimidine syntheses. bohrium.comnih.gov

Industrial Applications Beyond Pharma: While medicinal applications are dominant, pyrimidine derivatives have found use in other industries. nih.gov They are employed as agrochemicals (fungicides), corrosion inhibitors, and as components in advanced materials like organic light-emitting diodes (OLEDs), fluorescent sensors, and dyes. nih.govresearchgate.netgoogle.com

Development of Advanced Analytical Methods for Reaction Monitoring and Product Characterization

To support the rapid development of new synthetic methods and applications, advanced analytical techniques are crucial for real-time reaction monitoring and precise characterization of the resulting pyrimidine derivatives.

Advanced Chromatography and Mass Spectrometry: Techniques like HPLC combined with electrospray ionization tandem mass spectrometry (HPLC-MS/MS) allow for the rapid and sensitive measurement of pyrimidine metabolites in biological samples, which is vital for diagnosing metabolic disorders and for pharmacokinetic studies. oup.com

In-Situ Monitoring: The ability to monitor reactions as they happen provides critical data for optimization. Methods for the in-situ determination of DNA damage products like pyrimidine dimers have been developed using techniques such as laser cytometry and ³²P-postlabeling, showcasing the potential for real-time analysis in complex biological systems. nih.govnih.gov

Spectroscopic Characterization: The structural confirmation of novel synthesized pyrimidine derivatives relies on a combination of spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR, alongside elemental analysis to ensure the purity and identity of the final products. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.